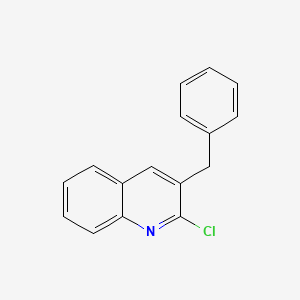

3-Benzyl-2-chloroquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Benzyl-2-chloroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a benzyl group at the third position and a chlorine atom at the second position of the quinoline ring imparts unique chemical properties to this compound.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2-chloroquinoline typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using a Vilsmeier reagent (DMF and POCl3 or PCl5) upon heating . This method is commonly used to introduce formyl groups into aromatic compounds, leading to the formation of quinoline derivatives.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and chlorination reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

化学反应分析

Types of Reactions: 3-Benzyl-2-chloroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

While the search results do not focus specifically on the applications of "3-Benzyl-2-chloroquinoline," they do provide information on the synthesis, reactions, and applications of related quinoline compounds, which can be relevant given the structural similarities. Here's a summary of the available information:

Synthesis of 6-Bromo-3-Chlorophenylmethyl-2 Methoxy Quinoline

The search results describe a synthesis process for 6-bromo-3-chlorophenylmethyl-2-methoxy-quinoline, an intermediate compound in the synthesis of the antitubercular agent TMC-207 . The process involves the following steps :

- Synthesis of 3-benzyl-6-bromo-2-chloroquinoline using cryosel bath cooling, phosphorus oxychloride, and DMF .

- Synthesis of 3-benzyl-15-bromo-2 methoxy quinoline by adding 3-benzyl-6-bromo-2-chloroquinoline and anhydrous methanol, then stirring in sodium methoxide solution .

Chemistry of 2-Chloroquinoline-3-Carbaldehyde

One review highlights the chemical reactions, synthetic methods, and biological applications of 2-chloroquinoline-3-carbaldehyde and related analogs . This review covers the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems . It also illustrates the biological evaluation and synthetic applications of the target compounds . Another review deals with the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde during the period from 1979 to 1999 .

Reactions with Amines and Active Methylenes

2-Chloroquinoline-3-carboxaldehyde reacts with aniline in absolute ethanol to yield 2-chloro-3-[(phenylamino)methylene]quinoline . It also reacts with o-phenylenediamine to yield two products: 3-(1H-benzimidazol-2-yl)-2-chloro-quinoline and a secondary product with an assigned structure . The formyl function in 2-chloroquinoline-3-carboxaldehyde is the most vulnerable site of attack by primary amines, while active methylenes can attack the formyl and/or the chlorine atom to give new condensation products .

Biological and Pharmaceutical Activities

Compounds incorporating a quinoline ring system exhibit various biological and pharmaceutical activities, such as anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities . They are also used as tyrokinase PDGF-RTK inhibitors, inositol 5′-phosphatase (SH 2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .

mGluR1 Antagonistic Activities

Novel 2-amino or 2-methoxyquinoline 6-carboxamides have been synthesized and evaluated for their mGluR1 antagonistic activities . Some of these compounds showed good potencies with inhibition values over 40% at a concentration of 10 µm . One compound, 13c , was identified as a potential lead and evaluated in a rat SNL model of neuropathic pain, where it reduced both mechanical allodynia and cold allodynia, although its efficacy was not superior to that of gabapentin .

Development of 2-Chloroquinoline Based Heterocyclic Frameworks

2-chloroquinoline-based molecules with an additional imine moiety have been designed as possible nucleophilic warheads to overcome incomplete efficacy and drug resistance . Three molecules inhibited MPro by binding covalently, and one molecule inhibited both proteases non-covalently, with negligible cytotoxicity .

Other Quinoline Derivatives

作用机制

The mechanism of action of 3-Benzyl-2-chloroquinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects on cancer cells .

相似化合物的比较

- 2-Chloroquinoline-3-carbaldehyde

- 2-Chloro-4-methylquinoline

- 2-Chloroquinoline-3-carboxylic acid

Comparison: 3-Benzyl-2-chloroquinoline is unique due to the presence of the benzyl group at the third position, which enhances its lipophilicity and potential biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

生物活性

3-Benzyl-2-chloroquinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antioxidant, and potential anticancer properties, supported by data tables and relevant research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions, which can be enhanced using microwave irradiation to improve yields and reduce reaction times. The compound's structure allows for various substitutions that can influence its biological activity.

2. Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against several bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Standard (Amoxicillin) |

|---|---|---|

| Staphylococcus aureus | 11.00 ± 0.03 | 18 ± 0.00 |

| Escherichia coli | 12.00 ± 0.00 | - |

| Pseudomonas aeruginosa | 11.00 ± 0.03 | - |

| Streptococcus pyogenes | 11.00 ± 0.02 | - |

The compound demonstrated significant antibacterial activity, particularly against E. coli, where it exhibited an inhibition zone comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

3. Antioxidant Activity

The antioxidant activity of this compound has also been assessed using the DPPH radical scavenging assay.

Table 2: Antioxidant Activity of this compound

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 0.31 |

| Ascorbic Acid | 2.41 |

The results indicate that the compound has strong radical scavenging activity, with an IC50 value significantly lower than that of ascorbic acid, suggesting its effectiveness as an antioxidant .

4. Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with key biological targets such as topoisomerase IIβ and DNA gyrase B from E. coli. The binding energies observed were favorable, indicating a strong interaction with these targets.

Table 3: Molecular Docking Results

| Target | Binding Energy (kcal/mol) |

|---|---|

| Topoisomerase IIβ | -6.9 to -7.3 |

| E. coli DNA Gyrase B | -6.4 to -6.6 |

These findings suggest that the compound may inhibit these enzymes, which are crucial for bacterial DNA replication, thereby contributing to its antibacterial properties .

5. Case Studies and Research Findings

A study highlighted the synthesis and evaluation of various quinoline derivatives, including those similar to this compound, which showed promising results in inhibiting monoamine oxidase A (MAO-A). Compounds derived from this scaffold exhibited selective inhibitory activity towards MAO-A compared to MAO-B, indicating potential applications in treating neurodegenerative diseases .

Furthermore, another investigation into quinoline derivatives revealed significant antiplasmodial activity against Plasmodium falciparum, reinforcing the therapeutic potential of this class of compounds in combating malaria .

属性

CAS 编号 |

110486-69-6 |

|---|---|

分子式 |

C16H12ClN |

分子量 |

253.72 g/mol |

IUPAC 名称 |

3-benzyl-2-chloroquinoline |

InChI |

InChI=1S/C16H12ClN/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)18-16/h1-9,11H,10H2 |

InChI 键 |

NLILYHDGJZKAJL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC2=CC3=CC=CC=C3N=C2Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。